molecular formula C9H8IN B13117213 2-(3-Iodo-5-methylphenyl)acetonitrile

2-(3-Iodo-5-methylphenyl)acetonitrile

Cat. No.: B13117213
M. Wt: 257.07 g/mol
InChI Key: PURRJAFKTHEGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Iodo-5-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is a derivative of acetonitrile, where the hydrogen atoms are replaced by a 3-iodo-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-5-methylphenyl)acetonitrile typically involves the iodination of 3-methylphenylacetonitrile. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective iodination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-5-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

    Substitution: Formation of 2-(3-azido-5-methylphenyl)acetonitrile or 2-(3-cyano-5-methylphenyl)acetonitrile.

    Oxidation: Formation of 2-(3-iodo-5-methylbenzaldehyde) or 2-(3-iodo-5-methylbenzoic acid).

    Reduction: Formation of 2-(3-iodo-5-methylphenyl)ethylamine.

Scientific Research Applications

2-(3-Iodo-5-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Iodo-5-methylphenyl)acetonitrile depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, which can influence the binding affinity to receptors or enzymes. The nitrile group can act as a hydrogen bond acceptor, further modulating the compound’s biological activity. The overall effect is determined by the specific molecular pathways involved in the target system.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Iodo-2-methylphenyl)acetonitrile
  • 2-(3-Bromo-5-methylphenyl)acetonitrile
  • 2-(3-Chloro-5-methylphenyl)acetonitrile

Uniqueness

2-(3-Iodo-5-methylphenyl)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine or chlorine analogs. The methyl group also contributes to its specific steric and electronic characteristics, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

2-(3-iodo-5-methylphenyl)acetonitrile

InChI

InChI=1S/C9H8IN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3

InChI Key

PURRJAFKTHEGMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.